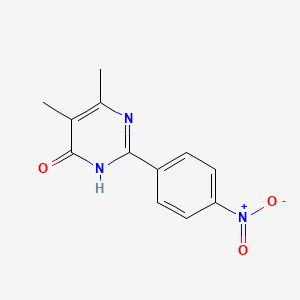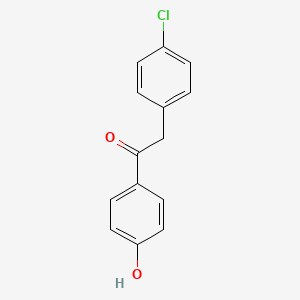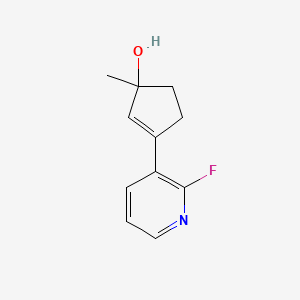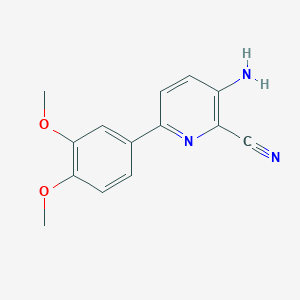![molecular formula C14H14O2 B8582457 4-[4-(4-Hydroxy-but-1-ynyl)-phenyl]-but-3-yn-1-ol](/img/structure/B8582457.png)
4-[4-(4-Hydroxy-but-1-ynyl)-phenyl]-but-3-yn-1-ol
Vue d'ensemble
Description
4-[4-(4-Hydroxy-but-1-ynyl)-phenyl]-but-3-yn-1-ol is an organic compound characterized by the presence of two hydroxy-1-butynyl groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-[4-(4-Hydroxy-but-1-ynyl)-phenyl]-but-3-yn-1-ol can be synthesized through various methods. One common approach involves the reaction of 1,4-dibromo-2-fluorobenzene with 4-hydroxy-1-butyne under specific conditions. The reaction typically requires a palladium catalyst and a base such as triethylamine in a solvent like tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-(4-Hydroxy-but-1-ynyl)-phenyl]-but-3-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically require reagents like halogens (e.g., bromine) and catalysts such as iron(III) chloride (FeCl3) .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various halogenated derivatives.
Applications De Recherche Scientifique
4-[4-(4-Hydroxy-but-1-ynyl)-phenyl]-but-3-yn-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties .
Mécanisme D'action
The mechanism of action of 4-[4-(4-Hydroxy-but-1-ynyl)-phenyl]-but-3-yn-1-ol involves its interaction with various molecular targets and pathways. The hydroxy-1-butynyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The benzene ring provides a stable aromatic framework that can undergo various chemical modifications, enhancing the compound’s versatility .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Catechol (1,2-dihydroxybenzene)
- Resorcinol (1,3-dihydroxybenzene)
- Hydroquinone (1,4-dihydroxybenzene)
Uniqueness
4-[4-(4-Hydroxy-but-1-ynyl)-phenyl]-but-3-yn-1-ol is unique due to the presence of hydroxy-1-butynyl groups, which impart distinct chemical and physical properties compared to other dihydroxybenzenes. These groups enhance the compound’s reactivity and potential for forming various derivatives, making it valuable for diverse applications in research and industry.
Propriétés
Formule moléculaire |
C14H14O2 |
|---|---|
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
4-[4-(4-hydroxybut-1-ynyl)phenyl]but-3-yn-1-ol |
InChI |
InChI=1S/C14H14O2/c15-11-3-1-5-13-7-9-14(10-8-13)6-2-4-12-16/h7-10,15-16H,3-4,11-12H2 |
Clé InChI |
UAVWARVMTGUXDP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#CCCO)C#CCCO |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 3-[4-hydroxy-3-(pyridin-3-ylcarbamoyl)phenyl]propanoate](/img/structure/B8582374.png)
![2-Chloro-1-[3-(ethyldisulfanyl)-4-nitrophenoxy]-4-(trifluoromethyl)benzene](/img/structure/B8582391.png)



![Benzenesulfonamide, N-[1-(3,5-dichlorobenzoyl)cyclohexyl]-4-methyl-](/img/structure/B8582410.png)








